molecular formula C11H9N3O B12911586 1-(Pyrazin-2-yl)-2-(pyridin-2-yl)ethanone CAS No. 62846-58-6

1-(Pyrazin-2-yl)-2-(pyridin-2-yl)ethanone

Cat. No.: B12911586
CAS No.: 62846-58-6
M. Wt: 199.21 g/mol
InChI Key: TYGZZNSCGWMHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrazin-2-yl)-2-(pyridin-2-yl)ethanone is an organic compound that features both pyrazine and pyridine rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrazin-2-yl)-2-(pyridin-2-yl)ethanone typically involves the condensation of pyrazine and pyridine derivatives. One common method involves the reaction of 2-bromopyrazine with 2-pyridylacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazin-2-yl)-2-(pyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(Pyrazin-2-yl)-2-(pyridin-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as luminescent materials and sensors.

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)-2-(pyridin-2-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved depend on the biological context and the specific target molecules. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-2-yl)-2-(pyridin-2-yl)ethanone
  • 1-(Pyrazin-2-yl)-2-(pyrazin-2-yl)ethanone
  • 1-(Pyridin-2-yl)-2-(pyrazin-2-yl)ethanone

Uniqueness

1-(Pyrazin-2-yl)-2-(pyridin-2-yl)ethanone is unique due to the presence of both pyrazine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with various biological targets, making it a versatile compound in scientific research.

Properties

CAS No.

62846-58-6

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

1-pyrazin-2-yl-2-pyridin-2-ylethanone

InChI

InChI=1S/C11H9N3O/c15-11(10-8-12-5-6-14-10)7-9-3-1-2-4-13-9/h1-6,8H,7H2

InChI Key

TYGZZNSCGWMHPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(=O)C2=NC=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.